



Application Note: Quantification of Amfenac using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Fenazox	
Cat. No.:	B1666509	Get Quote

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID). It is the active metabolite of the prodrug Nepafenac, which is administered topically for the treatment of pain and inflammation associated with cataract surgery.[1][2][3] Upon penetration of the cornea, Nepafenac is rapidly hydrolyzed by intraocular hydrolases to Amfenac.[3] Amfenac exerts its anti-inflammatory effect by inhibiting prostaglandin H synthase (cyclooxygenase), a key enzyme in the prostaglandin synthesis pathway.[1][2] Accurate and precise quantification of Amfenac in various matrices, such as ophthalmic solutions and biological fluids, is crucial for pharmacokinetic studies, quality control, and drug development. This application note provides a detailed protocol for the quantification of Amfenac using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle of the Method

This method utilizes RP-HPLC to separate Amfenac from potential interfering substances in the sample matrix. The separation is achieved on a C18 or C8 analytical column with a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is performed by monitoring the UV absorbance at a wavelength where Amfenac exhibits maximum absorbance, typically around 245 nm.[3][4]

Experimental Protocols



Materials and Reagents

- · Amfenac sodium reference standard
- Internal standard (e.g., Fenbufen)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- · Ammonium formate
- Ammonium acetate
- Ammonium sulphate
- Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
- Formic acid or phosphoric acid (for pH adjustment)
- Purified water (HPLC grade)
- Sample matrix (e.g., ophthalmic solution, human plasma)

Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Analytical column: C18 or C8 (e.g., ODS column), typically 250 mm x 4.6 mm, 5 μm particle size.
- Data acquisition and processing software.
- Vortex mixer
- Centrifuge
- pH meter



- Analytical balance
- · Volumetric flasks and pipettes
- Syringe filters (0.22 μm or 0.45 μm)

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for Amfenac quantification. Method optimization may be required depending on the specific sample matrix and available instrumentation.

Parameter	Condition 1 (for Plasma)	Condition 2 (General Purpose)
Column	Reversed-phase ODS	C8 or C18
Mobile Phase	Gradient: 20-80% Acetonitrile in Phosphate buffer (pH 7.0)[4]	Isocratic: Acetonitrile: 10 mM Ammonium Formate buffer (pH 4.0 with formic acid): Methanol (27.5:45:27.5 v/v/v)[1]
Flow Rate	1.0 mL/min	1.0 mL/min[1]
Detection Wavelength	245 nm[4]	238 nm[1]
Injection Volume	20 μL	20 μL
Column Temperature	Ambient or 30°C	Ambient
Internal Standard	Fenbufen[4]	Not specified

Sample Preparation

- Accurately dilute the ophthalmic solution with the mobile phase to a concentration within the calibration curve range.
- Filter the diluted sample through a 0.45 μm syringe filter prior to injection.
- To 100 μ L of plasma in a microcentrifuge tube, add 100 μ L of purified water.



- Add 100 μL of an internal standard solution (e.g., 100 μg/mL Fenbufen in ethanol).
- Add 0.2 g of ammonium sulphate and vortex to mix.
- Add 100 μL of ethanol and vortex thoroughly.
- Centrifuge the mixture to precipitate proteins.
- Carefully collect the supernatant (ethanol layer) and inject it directly into the HPLC system.

Preparation of Standard Solutions

- Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of Amfenac sodium reference standard in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially
 diluting the primary stock solution with the mobile phase to cover the desired concentration
 range for the calibration curve.

Calibration Curve

Inject the working standard solutions in ascending order of concentration. Plot the peak area ratio of Amfenac to the internal standard (if used) versus the corresponding concentration to construct a calibration curve. The linearity of the method should be evaluated using a linear regression analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for the HPLC method for Amfenac quantification, compiled from various sources.

Table 1: Linearity and Range

Parameter	Value
Linearity Range	0.5 - 10 μg/mL in plasma[4]
Correlation Coefficient (r²)	> 0.999



Table 2: Accuracy and Precision

Concentration (µg/mL)	Recovery (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
0.5	92.1[4]	< 4.5[4]	< 4.2[4]
2.0	95.4[4]	< 4.5[4]	< 4.2[4]
5.0	-	4.5[4]	4.2[4]
10.0	94.6[4]	< 4.5[4]	< 4.2[4]

Table 3: Limits of Detection and Quantification

Parameter	Value
Limit of Detection (LOD)	0.1 μg/mL in plasma[4]
Limit of Quantification (LOQ)	Not explicitly stated for Amfenac, but the lowest validated concentration was 0.5 μg/mL.

Visualization



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Caption: Workflow for Amfenac quantification in plasma by HPLC.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of Amfenac in various sample matrices. The method is sensitive, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories. The provided



protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Amfenac.

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